molecular formula C20H21N3O4S B2772275 4-[4-(piperidine-1-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 952861-01-7

4-[4-(piperidine-1-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2772275
CAS No.: 952861-01-7
M. Wt: 399.47
InChI Key: AOJYYWUVAIULRD-UHFFFAOYSA-N
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Description

4-[4-(piperidine-1-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound that features a quinoxaline core, a piperidine ring, and a sulfonylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(piperidine-1-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine or its derivatives as nucleophiles. The sulfonylbenzoyl group is added through sulfonylation reactions, which involve the use of sulfonyl chlorides and appropriate bases .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

4-[4-(piperidine-1-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of organic solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux .

Major Products

Major products formed from these reactions include various quinoxaline derivatives, sulfonylated compounds, and substituted piperidines .

Scientific Research Applications

4-[4-(piperidine-1-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(piperidine-1-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline core can interact with aromatic residues in the active sites of enzymes, while the piperidine ring can form hydrogen bonds with amino acid residues. The sulfonylbenzoyl group can enhance the compound’s binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(4-piperidin-1-ylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c24-19-14-23(18-7-3-2-6-17(18)21-19)20(25)15-8-10-16(11-9-15)28(26,27)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJYYWUVAIULRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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